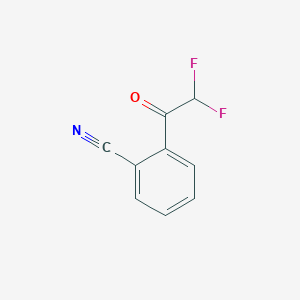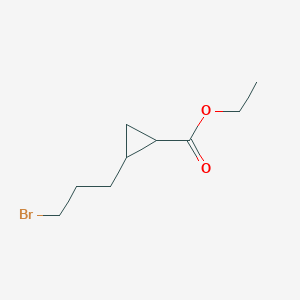![molecular formula C13H21NO6 B13499621 5-[(Tert-butoxy)carbonyl]-2,2-dimethyl-hexahydro-[1,3]dioxolo[4,5-c]pyrrole-4-carboxylic acid](/img/structure/B13499621.png)
5-[(Tert-butoxy)carbonyl]-2,2-dimethyl-hexahydro-[1,3]dioxolo[4,5-c]pyrrole-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(Tert-butoxy)carbonyl]-2,2-dimethyl-hexahydro-[1,3]dioxolo[4,5-c]pyrrole-4-carboxylic acid is a complex organic compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis, particularly in the protection of amines. The Boc group is known for its stability under a variety of conditions, making it a valuable tool in synthetic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(Tert-butoxy)carbonyl]-2,2-dimethyl-hexahydro-[1,3]dioxolo[4,5-c]pyrrole-4-carboxylic acid typically involves the protection of an amine group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction can be carried out in various solvents, including water, acetonitrile, and tetrahydrofuran (THF), under ambient or slightly elevated temperatures .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as those used in laboratory synthesis. The process may be optimized for yield and purity, with careful control of reaction parameters such as temperature, solvent composition, and reaction time.
Análisis De Reacciones Químicas
Types of Reactions
5-[(Tert-butoxy)carbonyl]-2,2-dimethyl-hexahydro-[1,3]dioxolo[4,5-c]pyrrole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Substitution: The Boc group can be selectively removed or substituted under controlled conditions, allowing for further functionalization of the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Strong acids such as trifluoroacetic acid and hydrochloric acid are used for Boc deprotection.
Substitution: Reagents like aluminum chloride (AlCl3) and trimethylsilyl iodide (TMSI) can be used for selective cleavage of the Boc group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Boc deprotection typically yields the free amine, while oxidation and substitution reactions can lead to a variety of functionalized derivatives.
Aplicaciones Científicas De Investigación
5-[(Tert-butoxy)carbonyl]-2,2-dimethyl-hexahydro-[1,3]dioxolo[4,5-c]pyrrole-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a protecting group in organic synthesis to temporarily mask reactive amine groups.
Biology: Employed in the synthesis of peptides and other biologically active molecules where selective protection and deprotection of functional groups are required.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of drug candidates that require specific functional group protection.
Industry: Applied in the production of fine chemicals and intermediates for various industrial processes.
Mecanismo De Acción
The mechanism of action of 5-[(Tert-butoxy)carbonyl]-2,2-dimethyl-hexahydro-[1,3]dioxolo[4,5-c]pyrrole-4-carboxylic acid primarily involves the protection and deprotection of amine groups. The Boc group is stable under basic and neutral conditions but can be cleaved under acidic conditions. This selective stability allows for the temporary protection of amines during multi-step synthetic processes, facilitating the synthesis of complex molecules .
Comparación Con Compuestos Similares
Similar Compounds
N-Boc-protected amines: These compounds also feature the Boc protecting group and are used for similar purposes in organic synthesis.
Fmoc-protected amines: Another class of protecting groups used for amines, offering different stability and deprotection conditions compared to Boc.
Cbz-protected amines: These compounds use the carbobenzyloxy (Cbz) group for amine protection, providing an alternative to Boc and Fmoc groups.
Uniqueness
5-[(Tert-butoxy)carbonyl]-2,2-dimethyl-hexahydro-[1,3]dioxolo[4,5-c]pyrrole-4-carboxylic acid is unique due to its specific structure and the presence of the dioxolane ring, which can impart additional stability and reactivity compared to other Boc-protected compounds. This uniqueness makes it a valuable tool in specific synthetic applications where traditional Boc-protected amines may not be suitable.
Propiedades
IUPAC Name |
2,2-dimethyl-5-[(2-methylpropan-2-yl)oxycarbonyl]-3a,4,6,6a-tetrahydro-[1,3]dioxolo[4,5-c]pyrrole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO6/c1-12(2,3)20-11(17)14-6-7-9(8(14)10(15)16)19-13(4,5)18-7/h7-9H,6H2,1-5H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRDGVQODRPFOOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2CN(C(C2O1)C(=O)O)C(=O)OC(C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
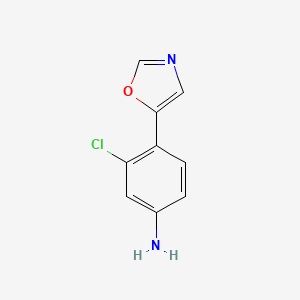
![1-{Benzo[h]quinolin-2-yl}methanamine hydrochloride](/img/structure/B13499550.png)
![8-Benzyl-3,8-diazabicyclo[4.3.1]decane dihydrochloride](/img/structure/B13499556.png)
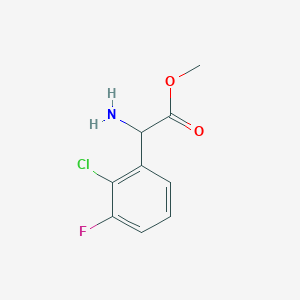
![Ethyl 8-hydroxyimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B13499582.png)
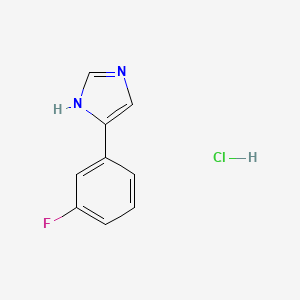
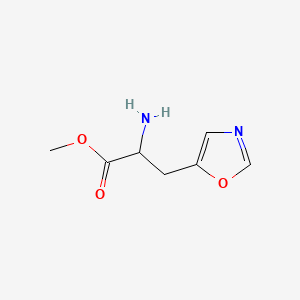
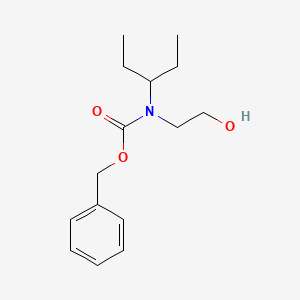


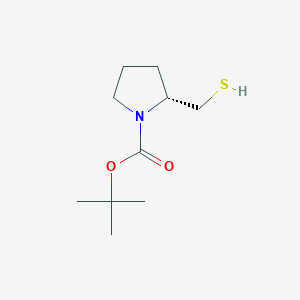
![2-[(4-chlorophenoxy)methyl]-4,5-dihydro-1H-imidazole](/img/structure/B13499641.png)
